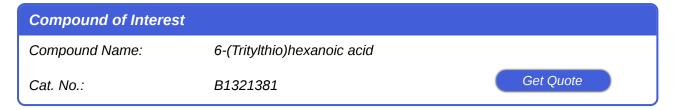




Application Notes and Protocols for Visible-Light Photocatalytic Cleavage of Trityl Thioethers

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the visible-light-mediated photocatalytic cleavage of trityl (Tr) thioethers. This method offers a mild, pH-neutral alternative to traditional acidic deprotection strategies, demonstrating broad functional group tolerance and applicability in various synthetic contexts, including solid-phase synthesis.[1][2][3]

Introduction

The trityl group is a widely used protecting group for thiols due to its steric bulk and the relative ease of its removal under acidic conditions. However, the use of strong acids can be detrimental to acid-sensitive functional groups elsewhere in the molecule. The visible-light photocatalytic cleavage of trityl thioethers presents a significant advancement, enabling deprotection under neutral conditions, thereby preserving acid-labile functionalities.[1][4] This technique relies on a photoredox catalyst that, upon excitation with visible light, initiates the cleavage of the C–S bond, typically leading to the formation of symmetrical disulfides.[1][3] The reaction is generally high-yielding and proceeds without the need for stoichiometric reagents or additives, making it an environmentally benign and efficient process.[1]

Reaction Principle



The reaction is initiated by the excitation of a suitable photocatalyst (PC) with visible light. The excited photocatalyst (PC*) then engages in a single-electron transfer (SET) with the trityl thioether, generating a radical cation intermediate. This intermediate undergoes fragmentation to produce a trityl radical and a thiyl radical. The thiyl radicals can then dimerize to form a symmetrical disulfide, while the trityl radical can undergo various termination steps. A proposed mechanism involves the oxidation of the trityl thioether by the excited photocatalyst to generate a triphenylmethyl radical, which subsequently leads to bond cleavage.[1]

Data Presentation Substrate Scope and Yields for the Formation of Symmetrical Disulfides

The following table summarizes the results for the photocatalytic cleavage of various trityl thioethers to their corresponding symmetrical disulfides. The reaction is tolerant of a wide range of functional groups.



Entry	Trityl Thioether Substrate	Product (Symmetrical Disulfide)	Yield (%)
1	S-Trityl-dodecanethiol	Didodecyl disulfide	95
2	S-Trityl- cyclohexanethiol	Dicyclohexyl disulfide	88
3	S-Trityl- benzylmercaptan	Dibenzyl disulfide	92
4	S-Trityl-4- methoxybenzylmercap tan	Bis(4-methoxybenzyl) disulfide	91
5	S-Trityl-4- chlorobenzylmercapta n	Bis(4-chlorobenzyl) disulfide	85
6	S-Trityl-thiophenol	Diphenyl disulfide	78
7	S-Trityl-4- methylthiophenol	Bis(4-methylphenyl) disulfide	82
8	S-Trityl-4- chlorothiophenol	Bis(4-chlorophenyl) disulfide	75
9	N-acetyl-S-trityl-L- cysteine methyl ester	N,N'-diacetyl-L-cystine dimethyl ester	89
10	S-Trityl- mercaptopropionic acid methyl ester	Dimethyl 3,3'- disulfanediyldipropano ate	93

Yields are for the isolated product.

Experimental Protocols General Procedure for Photocatalytic Cleavage of Trityl Thioethers



This protocol is based on the method developed by Murakami, Pieber, and their co-workers.[1]

Materials:

- Trityl thioether (1.0 equiv)
- Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate ([Mes-Acr-Me+][ClO4-]) (2 mol%)
- Solvent: Acetonitrile (MeCN), degassed
- Inert atmosphere (Nitrogen or Argon)
- Reaction vessel (e.g., a 4 mL vial with a magnetic stir bar)
- Visible light source (e.g., 40 W blue LED lamp, λ = 450 nm)
- · Cooling fan

Procedure:

- To a 4 mL vial equipped with a magnetic stir bar, add the trityl thioether (0.2 mmol, 1.0 equiv) and the photocatalyst [Mes-Acr-Me⁺][ClO₄⁻] (0.004 mmol, 2 mol%).
- Place the vial under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
- Add degassed acetonitrile (2.0 mL) to the vial via syringe.
- Seal the vial and place it in a reaction block or holder at a distance of approximately 5-10 cm from the blue LED lamp.
- Ensure the reaction is cooled by a fan to maintain a constant temperature (typically room temperature).
- Irradiate the reaction mixture with the blue LED lamp for 16-24 hours with vigorous stirring.
- Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.



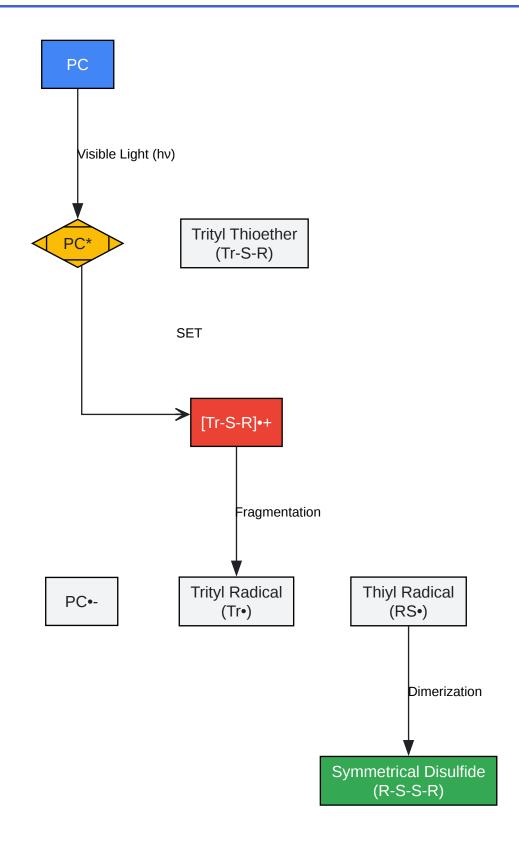
 Purify the crude product by flash column chromatography on silica gel to afford the corresponding symmetrical disulfide.

Notes:

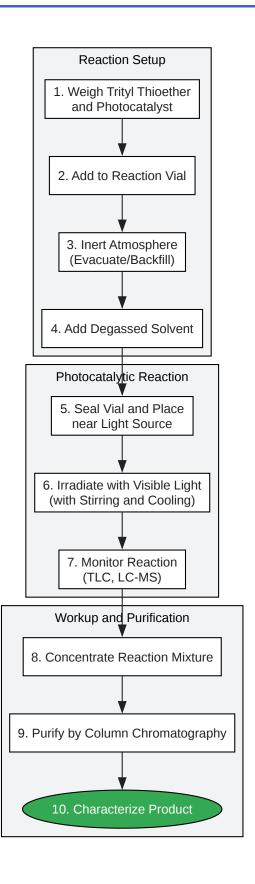
- Degassing the solvent is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
- The choice of solvent may be optimized for different substrates.
- Reaction times may vary depending on the substrate and the specific experimental setup.

Mandatory Visualizations Proposed Mechanistic Pathway









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